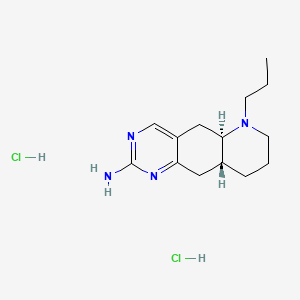

Quinelorane hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El hidrocloruro de quinelorano se sintetiza a través de una serie de reacciones químicas que implican la formación de la estructura de pirido[2,3-g]quinazolina. La síntesis generalmente implica los siguientes pasos:

Formación de la estructura central: La estructura central del quinelorano se forma a través de una reacción de ciclización.

Introducción del grupo propilo: Un grupo propilo se introduce en la estructura central a través de una reacción de alquilación.

Formación de la sal de hidrocloruro: El paso final implica la conversión del quinelorano a su forma de sal de hidrocloruro reaccionándolo con ácido clorhídrico.

Métodos de Producción Industrial: La producción industrial del hidrocloruro de quinelorano sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactivos de alta pureza, condiciones de reacción controladas y métodos de purificación eficientes para garantizar la calidad y el rendimiento del producto final .

Tipos de Reacciones:

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales dentro de la estructura del quinelorano.

Sustitución: El hidrocloruro de quinelorano puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de quinelorano con grupos funcionales adicionales que contienen oxígeno .

Aplicaciones Científicas De Investigación

Quinelorane hydrochloride is an octahydropyrimido[4,5-g]quinolone derivative that was patented by Eli Lilly and Co . It functions as a dopamine agonist for the D2 and D3 receptors and has been investigated for the treatment of anxiety, Parkinson's syndrome, depression, and hypertension .

Details

- Molecular Formula

- Molecular Weight 319.273 g/mol

- Stereochemistry Absolute

- Optical Activity Unspecified

- Defined Stereocenters 2/2

- E/Z Centers 0

- Charge 0

- SMILES Cl.Cl.[H][C@]12CCCN(CCC)[C@]1([H])CC3=C(C2)N=C(N)N=C3

- InChI InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1

- InChIKey WDEMLQIGYYLRRX-OWVUFADGSA-N

Research Applications

- Sexual Response In preclinical studies, Quinelorane impacted male sexual behavior in a dose-dependent manner, with lower doses facilitating penile erections and masturbation, while higher doses resulted in a return to control levels .

- Yawning Behavior Quinelorane had a biphasic effect on yawning behavior in monkeys, with low doses facilitating yawning and high doses inhibiting it .

- Dopaminergic Agonist Activity Quinelorane is a potent and highly selective D2-dopaminergic agonist .

- Neurochemical Effects Quinelorane influences the levels of various neurochemicals in the brain. It has been shown to increase 3-methoxy-4-hydroxyphenylglycol-sulfate levels in the brain stem and decrease hypothalamic epinephrine levels in male rats .

- Acetylcholine Release Quinelorane produces concentration-dependent suppression of K+-evoked release of acetylcholine from superfused caudate slices .

- Motor Activity Quinelorane administration produced dose-related increases in compulsive, contralateral turning in male rats with unilateral nigrostriatal lesions, and increases in locomotor activity and stereotypic behavior in male rats .

- Emetic Response In dogs, quinelorane administration produced dose-related increases in emetic response .

- Dopamine Metabolites Quinelorane administration also produced dose-related decreases in the striatal concentrations of the dopamine metabolites, 3,4-dihydroxyphenylacetic acid and homovanillic acid .

- Food Seeking Quinelorane potentiated the reinstating effect of two noncontingent pellets on food-seeking behavior .

- Cocaine Seeking Systemic administration of the D2-like agonist quinelorane failed to increase breakpoint values for cocaine during progressive responding .

Mecanismo De Acción

El hidrocloruro de quinelorano ejerce sus efectos actuando como un agonista de los receptores de dopamina D2 y D3. Esto significa que se une a estos receptores y los activa, imitando los efectos de la dopamina. La activación de estos receptores conduce a varios efectos posteriores, incluida la modulación de la liberación de neurotransmisores y los cambios en la actividad neuronal .

Objetivos Moleculares y Vías:

Receptores de dopamina D2 y D3: El hidrocloruro de quinelorano se dirige específicamente a estos receptores, lo que lleva a su activación.

Vía de señalización de cAMP: La activación de los receptores D2 y D3 puede influir en la vía de señalización de cAMP, que juega un papel crucial en varios procesos celulares.

Comparación Con Compuestos Similares

El hidrocloruro de quinelorano es similar a otros agonistas de los receptores de dopamina, como la quinpirona y la pramipexol. tiene propiedades únicas que lo distinguen de estos compuestos:

Pramipexol: El pramipexol es otro agonista de los receptores de dopamina utilizado en el tratamiento de la enfermedad de Parkinson.

Lista de Compuestos Similares:

- Quinpirona

- Pramipexol

- Ropinirol

- Rotigotina

Actividad Biológica

Quinelorane hydrochloride, also known as LY 163502, is a potent agonist for dopamine D2 and D3 receptors. This compound has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, effects in various animal models, and implications for clinical research.

- Chemical Name: (5a R,9a R)-5,5a,6,7,8,9,9a,10-Octahydro-6-propylpyrido[2,3- g]quinazolin-2-amine dihydrochloride

- Molecular Formula: C₁₄H₁₈Cl₂N₄

- Purity: ≥99%

- Alternative Names: LY 163502

Pharmacodynamics

Quinelorane exhibits high affinity for dopamine receptors with Ki values of 5.7 nM for D2 and 3.4 nM for D3 receptors . The compound's mechanism of action primarily involves the stimulation of these receptors, leading to various neurochemical and behavioral outcomes.

Neurochemical Activity

- Endocrine Effects:

- Dopaminergic Activity:

Behavioral Effects

- Locomotor Activity:

- Sexual Behavior:

- Yawning Behavior:

Study on Food-Seeking Behavior

A study investigated the interaction between quinelorane and cannabinoid receptor antagonists on food-seeking behavior in rats. The results indicated that quinelorane potentiated the reinstating effect of food-paired stimuli during extinction phases when administered alongside rimonabant (a cannabinoid receptor antagonist) . This suggests potential applications for quinelorane in understanding reward pathways and addiction mechanisms.

Antipsychotic Potential

Research has explored quinelorane's antipsychotic-like properties through its effects on dopaminergic systems. In various animal models, quinelorane demonstrated efficacy in modulating behaviors associated with psychosis, indicating its potential as a therapeutic agent for conditions like schizophrenia .

Summary Table of Biological Activities

| Activity | Effect | Minimum Effective Dose |

|---|---|---|

| Serum Prolactin Decrease | Decreased prolactin levels | 10 µg/kg |

| Serum Corticosterone Increase | Increased corticosterone levels | 30 µg/kg |

| Dopamine Release Suppression | Decreased K+-evoked dopamine release | |

| Emetic Response | Increased emetic response | 7 µg/kg |

| Sexual Response | Facilitated erections | 2.5 µg/kg |

Propiedades

IUPAC Name |

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEMLQIGYYLRRX-OWVUFADGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913869 | |

| Record name | Quinelorane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97548-97-5 | |

| Record name | Quinelorane hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097548975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinelorane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINELORANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT5527J55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.